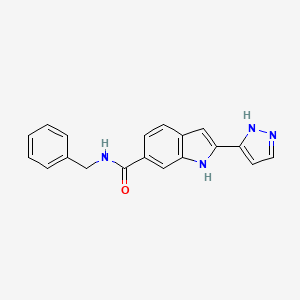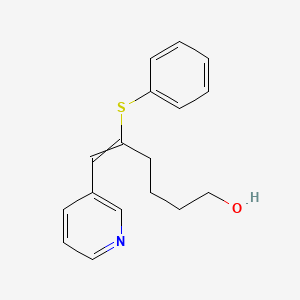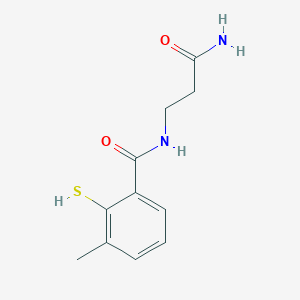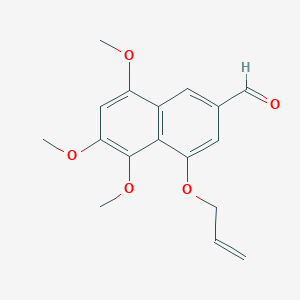
2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione is an organic compound that belongs to the class of 1,3-dicarbonyl compounds These compounds are known for their high reactivity due to the presence of two carbonyl groups separated by a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with benzaldehyde in the presence of a base to form 2-(2-oxocyclopentyl)benzaldehyde. This intermediate is then reacted with acetophenone under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as solvent extraction, recrystallization, and distillation to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to a reduction in the production of inflammatory mediators, making it a potential anti-inflammatory agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Acylcycloalkanones: These compounds share a similar structure with 2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione and exhibit similar reactivity due to the presence of the 1,3-dicarbonyl system.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Propiedades
Número CAS |
570391-52-5 |
|---|---|
Fórmula molecular |
C21H20O3 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-(2-oxocyclopentyl)-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C21H20O3/c22-19-13-7-12-17(19)18(21(24)16-10-5-2-6-11-16)14-20(23)15-8-3-1-4-9-15/h1-6,8-11,17-18H,7,12-14H2 |
Clave InChI |
IVOKZGDTXISFPI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)

![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)







![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)

![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
